molecular formula C19H20N4O3 B11005714 N-(4-hydroxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide

N-(4-hydroxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide

Cat. No.: B11005714
M. Wt: 352.4 g/mol
InChI Key: YSQIUNMHTUAMFK-UHFFFAOYSA-N
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Description

N-(4-hydroxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzotriazinyl group and a hydroxyphenyl group, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzotriazinyl Group: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzotriazinyl moiety.

    Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group is introduced through a substitution reaction, often using a halogenated precursor and a phenolic compound.

    Coupling with Hexanamide: The final step involves coupling the benzotriazinyl and hydroxyphenyl intermediates with hexanamide under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The benzotriazinyl group can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions vary depending on the type of substitution, but typical reagents include halogenated compounds and strong bases or acids.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Reduced benzotriazinyl derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(4-hydroxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-hydroxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide involves its interaction with specific molecular targets. The hydroxyphenyl group can interact with enzymes and receptors, while the benzotriazinyl group may participate in redox reactions. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-hydroxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)pentanamide
  • N-(4-hydroxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide

Uniqueness

N-(4-hydroxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide stands out due to its specific chain length and the unique combination of functional groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H20N4O3

Molecular Weight

352.4 g/mol

IUPAC Name

N-(4-hydroxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide

InChI

InChI=1S/C19H20N4O3/c24-15-11-9-14(10-12-15)20-18(25)8-2-1-5-13-23-19(26)16-6-3-4-7-17(16)21-22-23/h3-4,6-7,9-12,24H,1-2,5,8,13H2,(H,20,25)

InChI Key

YSQIUNMHTUAMFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCCCCC(=O)NC3=CC=C(C=C3)O

Origin of Product

United States

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